- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and BromidesAngewandte Chemie, 2013, 52(38), 10035-10039,
Cas no 96631-87-7 (1H-Indole-7-carbonitrile)

1H-Indole-7-carbonitrile structure
상품 이름:1H-Indole-7-carbonitrile
1H-Indole-7-carbonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 7-Cyanoindole
- 7-Cyano-1H-indole
- 1H-Indole-7-carbonitrile
- 7 -Cyanoindole
- indole-7-nitrile
- PubChem20912
- 7-cyanoindole, AldrichCPR
- AMBZ0216
- NTUHBYLZRBVHRS-UHFFFAOYSA-N
- BCP27589
- FCH842292
- BBL102638
- STL556441
- VI30451
- TRA0038883
- OR40232
- LS20017
- SY012219
- ST2408920
- AX8023278
- AB0009810
- Indole-7-carbonitrile
- DTXSID90447546
- MFCD00800653
- 96631-87-7
- C-8860
- AC-22689
- CS-W002693
- Z1198155196
- SCHEMBL1420318
- AS-11396
- DB-007202
- EN300-219176
- AKOS005255107
-
- MDL: MFCD00800653
- 인치: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
- InChIKey: NTUHBYLZRBVHRS-UHFFFAOYSA-N
- 미소: N#CC1C2=C(C=CN2)C=CC=1
계산된 속성
- 정밀분자량: 142.05300
- 동위원소 질량: 272.879
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 191
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 39.6
- 소수점 매개변수 계산 참조값(XlogP): 2.5
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 2.048
- 비등점: 368.956°C at 760 mmHg
- 플래시 포인트: 121.9℃
- 굴절률: 1.736
- PSA: 39.58000
- LogP: 2.03958
1H-Indole-7-carbonitrile 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261;P280;P301+P310;P311
- 위험물 운송번호:UN 3439
- 위험 범주 코드: 20/21/22-22
- 보안 지침: S22; S36/37/39
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Sealed in dry,Room Temperature
- 위험 용어:R20/21/22
1H-Indole-7-carbonitrile 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
1H-Indole-7-carbonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A378351-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
$68.0 | 2025-02-28 | |
Enamine | EN300-219176-5.0g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 5.0g |
$176.0 | 2023-07-10 | |
Enamine | EN300-219176-0.1g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-219176-0.25g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 0.25g |
$25.0 | 2023-09-16 | |
Enamine | EN300-219176-1.0g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 1.0g |
$50.0 | 2023-07-10 | |
Chemenu | CM103271-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 95%+ | 5g |
$*** | 2023-05-04 | |
eNovation Chemicals LLC | Y1126107-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 95% | 5g |
$340 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052000-25g |
1H-Indole-7-carbonitrile |
96631-87-7 | 98% | 25g |
¥1261.00 | 2024-04-23 | |
Apollo Scientific | OR40232-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
£214.00 | 2023-09-02 | |
Ambeed | A378351-100g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 100g |
$399.0 | 2025-02-28 |
1H-Indole-7-carbonitrile 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Potassium acetate Catalysts: X-Phos , (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium tert-butoxide , Oxygen Solvents: Dimethyl sulfoxide ; 5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt
참조
- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-HeterocyclesJournal of Organic Chemistry, 2020, 85(11), 7501-7509,
합성회로 3
반응 조건
1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 200 °C; 2.5 h, 200 °C
참조
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Solvents: Dimethylformamide ; overnight, rt → 150 °C
1.2 Reagents: Ethylenediamine Solvents: Water
1.2 Reagents: Ethylenediamine Solvents: Water
참조
- Preparation of pyrimidine derivatives as IKK-2 inhibitors, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
참조
- Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation, United States, , ,
합성회로 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
참조
- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesisJournal of Heterocyclic Chemistry, 1985, 22(1), 121-5,
합성회로 7
반응 조건
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
참조
- Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists, World Intellectual Property Organization, , ,
합성회로 8
합성회로 9
반응 조건
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 14 h, 50 °C
참조
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic AdditionsJournal of the American Chemical Society, 2010, 132(50), 17933-17944,
합성회로 10
반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 15 min, 170 °C
참조
- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성회로 11
합성회로 12
반응 조건
1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 140 °C
참조
- Preparation method of aromatic nitrile by using formamide as cyano group source, China, , ,
합성회로 13
반응 조건
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
참조
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
1H-Indole-7-carbonitrile Raw materials
- 7-Cyanoindoline
- 1H-Indole-7-carboxaldehyde, oxime
- Potassium hexacyanoferrate
- Formamide
- 7-Bromo-1H-indole
- 7-(Trimethylsilyl)-1H-indol-6-yl 1,1,1-trifluoromethanesulfonate
- Benzonitrile, 2-nitro-3-(2-nitroethenyl)-, (E)- (9CI)
- 7-Chloro-1H-indole
1H-Indole-7-carbonitrile Preparation Products
1H-Indole-7-carbonitrile 관련 문헌
-
Manthena Chaitanya,Pazhamalai Anbarasan Org. Biomol. Chem. 2018 16 7084
-
Debopreeti Mukherjee,Lilliana I. Ortiz Rodriguez,Mary Rose Hilaire,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2018 20 2527
-
Giorgio Abbiati,Antonio Arcadi,Marco Chiarini,Fabio Marinelli,Emanuela Pietropaolo,Elisabetta Rossi Org. Biomol. Chem. 2012 10 7801
-
Arusha Acharyya,Dayoung Shin,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2020 22 7794
96631-87-7 (1H-Indole-7-carbonitrile) 관련 제품
- 194490-13-6(1H-Indole-3-carbonitrile,5-methyl-)
- 34846-64-5(quinoline-3-carbonitrile)
- 5457-28-3(1H-indole-3-carbonitrile)
- 35509-27-4(Quinoline-8-carbonitrile)
- 1547904-72-2(2-(2-amino-1-fluoroethyl)-6-methoxyphenol)
- 2172262-61-0(3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}propanoic acid)
- 846591-02-4(N-(4-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 1308921-25-6(1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid)
- 77817-40-4(N-NITROSO-2-HYDROXYETHYL BENZYLAMINE)
- 1378716-17-6(2-chloro-1,4-diazabicyclo2.2.2octane)
추천 공급업체
Amadis Chemical Company Limited
(CAS:96631-87-7)1H-Indole-7-carbonitrile

순결:99%
재다:100g
가격 ($):398.0